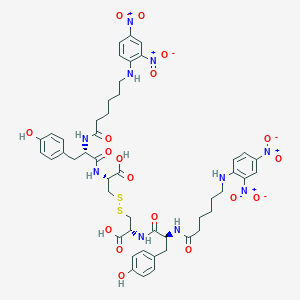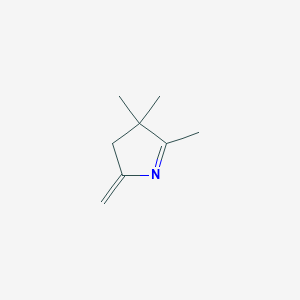
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one, also known as EHPQ, is a synthetic compound that belongs to the quinazoline family. EHPQ has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one induces apoptosis by activating caspases and inhibiting the PI3K/Akt pathway. In inflammation, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one inhibits the activation of NF-κB and reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one reduces oxidative stress and prevents neuronal death by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.
Biochemische Und Physiologische Effekte
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been shown to have several biochemical and physiological effects. In cancer cells, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one reduces the levels of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurodegenerative disorders, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one reduces oxidative stress, prevents neuronal death, and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one also has some limitations, including its poor solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one research, including:
1. Developing more efficient synthesis methods to improve the yield and purity of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one.
2. Investigating the potential therapeutic applications of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one in other diseases, such as cardiovascular diseases and diabetes.
3. Studying the pharmacokinetics and pharmacodynamics of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one to improve its bioavailability and efficacy.
4. Developing 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one derivatives with improved solubility and bioavailability.
5. Investigating the potential synergistic effects of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one with other drugs or natural compounds.
Conclusion
In conclusion, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one is a synthetic compound with potential therapeutic applications in various diseases. 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. Although the mechanism of action of 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one is not fully understood, it is believed to involve multiple pathways. 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one also has some limitations, including its poor solubility in water and limited bioavailability. There are several future directions for 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one research, including developing more efficient synthesis methods, investigating its potential therapeutic applications in other diseases, and studying its pharmacokinetics and pharmacodynamics.
Synthesemethoden
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one can be synthesized through a multi-step reaction involving the condensation of 2-ethyl-3-phenylquinazolin-4-one with hydroxylamine hydrochloride, followed by oxidation with hydrogen peroxide. This reaction yields 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one as a white solid with a melting point of 252-253°C.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have demonstrated that 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one can reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. In neurodegenerative disorder research, 2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one has been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal death.
Eigenschaften
CAS-Nummer |
105459-52-7 |
|---|---|
Produktname |
2-Ethyl-8-hydroxy-3-phenylquinazolin-4-one |
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-ethyl-8-hydroxy-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-2-14-17-15-12(9-6-10-13(15)19)16(20)18(14)11-7-4-3-5-8-11/h3-10,19H,2H2,1H3 |
InChI-Schlüssel |
DZUQBZYOFXLKHI-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=CC=C2O)C(=O)N1C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=NC2=C(C=CC=C2O)C(=O)N1C3=CC=CC=C3 |
Synonyme |
4(3H)-Quinazolinone, 2-ethyl-8-hydroxy-3-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)

![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)








